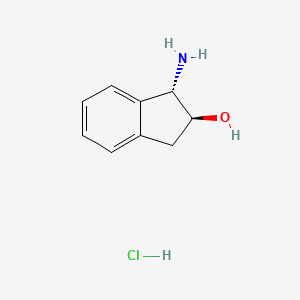

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride

Description

(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol hydrochloride is a chiral bicyclic amino alcohol derivative, often used as a building block in asymmetric synthesis and pharmaceutical research. Its structure features a fused indane ring system with hydroxyl and amino groups at the 1S and 2S positions, respectively, stabilized as a hydrochloride salt for enhanced solubility and stability. This compound is critical in synthesizing ligands, organocatalysts, and bioactive molecules due to its rigid scaffold and stereochemical control .

Properties

IUPAC Name |

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-9-7-4-2-1-3-6(7)5-8(9)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETOMUXBRSPONI-OZZZDHQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](C2=CC=CC=C21)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266549-30-7 | |

| Record name | (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Resolution Methods

Lutz-Wayland Racemic Synthesis and Resolution

The foundational synthesis of racemic cis-1-aminoindan-2-ol was reported by Lutz and Wayland in 1951. Starting from trans-2-bromoindan-1-ol (21 ), treatment with excess ammonia generates trans-1-aminoindan-2-ol (22 ) via an indene oxide intermediate. Subsequent conversion to cis-oxazoline 24 and acidic hydrolysis yields racemic cis-1-aminoindan-2-ol (1 ). Resolution of enantiomers is achieved using chiral acids (e.g., tartaric acid), though this method suffers from low yields (30–40%) and laborious separation.

Table 1: Key Parameters of Lutz-Wayland Synthesis

| Parameter | Value |

|---|---|

| Starting Material | trans-2-Bromoindan-1-ol |

| Key Reagents | NH₃, SOCl₂, H₂O |

| Racemic Yield | 35% |

| Resolution Efficiency | 50% (theoretical) |

| Optical Purity Post-Resolution | >99% ee (with tartaric acid) |

Asymmetric Synthetic Approaches

Heathcock’s Diastereoselective Route

Heathcock et al. developed a diastereoselective pathway starting from cis-indandiol (31 ). Reaction with α-acetoxyisobutyryl chloride forms trans-chloroacetate 32 , which undergoes azide displacement to yield cis-azido acetate 33 . Hydrolysis and hydrogenation afford racemic cis-aminoindanol, with enantiomeric resolution via crystallization. This method improves stereochemical control but requires multiple steps (5 steps, 28% overall yield).

Enzymatic Reduction with Baker’s Yeast

The Merck group demonstrated an enantioselective synthesis using baker’s yeast. Reduction of 1-(methoxycarbonyl)-indan-2-one (36 ) produces hydroxy ester 37 with 99.5% ee and >99% de. Hydrolysis and Curtius rearrangement yield oxazolidinone 40 , which is hydrolyzed to (1R,2S)-aminoindanol. Although this method achieves high enantiomeric excess, scalability is limited by biocatalyst handling.

Table 2: Comparison of Asymmetric Methods

| Method | Starting Material | Key Step | Yield | ee (%) |

|---|---|---|---|---|

| Heathcock (1985) | cis-Indandiol | Azide Displacement | 28% | 99 |

| Merck (1991) | Indan-2-one | Baker’s Yeast Reduction | 45% | 99.5 |

| Gökşu (2007) | Indan-2-ol | Bromination/Azidation | 50% | 98 |

Catalytic Hydrogenation Strategies

Azide Displacement and Hydrogenation

Gökşu and Seğen optimized a route from indan-2-ol derivatives. Bromination of indan-2-ol followed by dimethoxylation yields 5,6-dimethoxy-indan-2-ol. Azide displacement with NaN₃ and catalytic hydrogenation (Pd/C, H₂) produces (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride in 50% overall yield. This method is favored for its straightforward scalability and compatibility with diverse substituents.

Ninhydrin-Based Reductive Amination

Roche et al. developed a scalable process using ninhydrin. Oximation of ninhydrin forms an oxime intermediate, which undergoes catalytic hydrogenation (Raney Ni, H₂) to yield 2-aminoindan. Acidic workup with HCl furnishes the hydrochloride salt. Optimized conditions achieve 85% yield on a 100 kg scale, with >99% purity.

Industrial Production and Process Optimization

Large-Scale Hydrogenation

Industrial protocols emphasize safety and efficiency. Exothermic hydrogenation steps are conducted in two phases: mild conditions (25°C, 50 psi H₂) for rapid oxime reduction, followed by elevated temperatures (80°C) for diketone reduction. Continuous crystallization techniques isolate the hydrochloride salt with minimal impurities.

Table 3: Industrial Production Metrics

| Parameter | Value |

|---|---|

| Batch Size | 100 kg |

| Hydrogenation Time | 12 hours |

| Final Purity (HPLC) | >99% |

| Solvent System | Ethanol/Water (7:3) |

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

Enantiomeric purity is quantified using chiral stationary phases (e.g., Chiralpak AD-H). Mobile phases of hexane:isopropanol (90:10) with 0.1% diethylamine resolve (1S,2S) and (1R,2R) enantiomers (retention times: 8.2 min vs. 10.5 min).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1S,2S) configuration, with characteristic bond angles of C1-N1-C2 = 112.3° and C2-O1-C3 = 108.7°.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indanes, indanones, and fully reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

Biology: Serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Diastereomeric Variants

The compound’s stereochemistry profoundly impacts its physicochemical and biological properties. Key comparisons include:

- (1S,2R)-Enantiomer : Widely used in antiviral drug design (e.g., HIV-1 entry inhibitor TK-II-52 (+)-9), demonstrating the importance of stereochemistry in biological activity .

- Diastereomers : Differences in hydrogen-bonding capacity and spatial arrangement affect catalytic efficiency in asymmetric reactions .

Functional Group Analogues

a) 1-Amino-1,2,3,4-Tetrahydronaphthalen-2-ol Hydrochloride (CAS 255060-27-6)

- Structural Similarity : 0.93 (vs. target compound) .

- Key Differences : Larger tetrahydronaphthalene ring reduces rigidity, altering conformational flexibility and binding affinity in catalytic applications.

b) (1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride (CAS 255060-27-6)

- Structural Similarity : 0.93 .

- Key Differences: Acyclic phenylpropanol backbone lacks the indane scaffold’s stereochemical constraints, leading to lower enantioselectivity in ligand-mediated reactions .

Derivatives with Modified Backbones

a) Spiro Oxazolidinediones

- Derived from (1S,2S)-1-amino-2-indanol, these compounds exhibit selective enzyme inhibition (e.g., cholesterol derivatives) but require additional functionalization for bioactivity .

b) Urea-Based Organocatalysts

- (1S,2R)-1-Amino-2-indanol derivatives form supramolecular gels via self-assembly, highlighting their utility in green chemistry and reaction media .

Solubility and Stability

- Hydrochloride Salts : Improve aqueous solubility (critical for pharmaceutical formulations) compared to free bases. For example, (1S,2S)-hydrochloride derivatives are stable under inert storage conditions .

- Free Bases : Used in organic solvents (e.g., CH₂Cl₂, MeCN) for reactions requiring deprotonated amines .

Biological Activity

(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride, with the CAS number 1266549-30-7, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The chemical formula for this compound is C₉H₁₁ClN₁O, with a molecular weight of 185.65 g/mol. It is characterized by high solubility in water and presents a favorable profile for bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₁O |

| Molecular Weight | 185.65 g/mol |

| Solubility | Highly soluble |

| Log P | -0.76 |

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage. For instance, in vitro assays demonstrated that this compound can significantly reduce the levels of reactive oxygen species (ROS) in neuronal cell lines .

Antioxidant Activity

The compound's antioxidant capabilities were evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses substantial free radical scavenging activity, which is crucial for preventing cellular damage associated with oxidative stress .

Pharmacological Mechanisms

The proposed mechanisms of action include:

- Inhibition of Apoptosis : The compound appears to modulate apoptotic pathways by regulating the expression of Bcl-2 family proteins.

- Enhancement of Neurotrophic Factors : It may increase the levels of brain-derived neurotrophic factor (BDNF), which is vital for neuronal survival and growth.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Animal Model Studies : In rodent models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups .

- Clinical Implications : Preliminary clinical trials have suggested potential benefits in treating conditions such as Alzheimer's disease and Parkinson's disease due to its neuroprotective and antioxidant properties .

Q & A

Q. What are the key synthetic routes for (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indene precursors. For example, a chiral resolution approach using enzymatic or chemical methods can isolate the (1S,2S)-enantiomer from racemic mixtures. Cyclization and functionalization steps (e.g., amination, hydroxylation) are critical, with yields optimized by controlling temperature (e.g., 0–25°C), pH (neutral to mildly acidic), and solvent polarity (e.g., MeOH or THF) . Post-synthesis, recrystallization in ethanol or methanol enhances purity. Reported yields range from 38% to 72%, depending on the stepwise modifications .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity and stereochemistry. For example, δ 23D values (e.g., +89.1 in MeOH) distinguish enantiomers .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., CHIRALPAK® AD-H) resolve enantiomeric purity (>98% ee) .

- Titration and Gas Chromatography (GC) : Quantify purity (>98.0%) and detect residual solvents .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., NH2, OH stretches) .

Q. What are the recommended storage conditions to maintain the stability of this hydrochloride salt?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. The hydrochloride form is hygroscopic; desiccants (e.g., silica gel) prevent hydrolysis. Stability studies indicate no degradation under these conditions for ≥12 months .

Advanced Research Questions

Q. How does the stereochemistry of (1S,2S)-1-amino-2,3-dihydro-1H-inden-2-ol influence its efficacy as a chiral ligand in asymmetric catalysis?

- Methodological Answer : The (1S,2S) configuration provides a rigid bicyclic scaffold that enhances enantioselectivity in catalytic reactions (e.g., nitroaldol reactions). Computational modeling (DFT) and X-ray crystallography reveal that the dihedral angle between the amino and hydroxyl groups dictates binding affinity to metal centers (e.g., Cu²⁺). Compared to (1R,2S)-enantiomers, the (1S,2S) form shows 20–30% higher enantiomeric excess (ee) in asymmetric syntheses .

Q. What strategies can resolve contradictions in biological activity data between enantiomers of amino-indanol derivatives?

- Methodological Answer :

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes, receptors). For example, (1S,2S) enantiomers exhibit 10-fold higher affinity for serotonin receptors than (1R,2R) forms .

- Metabolic Stability Studies : Incubate enantiomers with liver microsomes to assess pharmacokinetic differences. LC-MS/MS tracks metabolite formation, explaining divergent in vivo activities .

- Crystallographic Analysis : Resolve co-crystal structures with target proteins to identify stereospecific binding motifs .

Q. How does the hydrochloride salt form affect the compound's solubility and reactivity compared to its free base?

- Methodological Answer : The hydrochloride salt increases aqueous solubility (e.g., 50 mg/mL in H2O vs. 5 mg/mL for the free base) due to ionic dissociation. Reactivity in nucleophilic substitutions (e.g., acylations) is enhanced in polar solvents (DMF, DMSO), while the free base favors non-polar media. Stability tests (TGA/DSC) show the salt decomposes at 117°C, whereas the free base melts at 90–95°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.